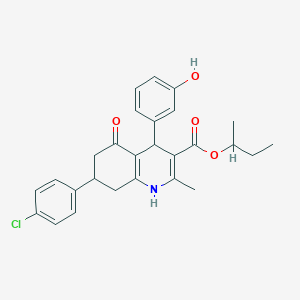
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, also known as CIQ, is a chemical compound that has gained significant attention in the field of neuroscience research. CIQ is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ionotropic receptor that is widely expressed in the central nervous system.
Mechanism of Action
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione acts as a competitive antagonist of α7 nAChRs, which are involved in the regulation of various physiological processes, including learning and memory, attention, and inflammation. By blocking the activity of α7 nAChRs, 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and physiological effects:
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of immune function. 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects in various disease models, including ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity for α7 nAChRs. This allows researchers to specifically target these receptors and investigate their role in various physiological and pathological processes. However, one of the limitations of using 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, including the investigation of its effects in other disease models, the development of more potent and selective α7 nAChR antagonists, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to better understand the underlying mechanisms of α7 nAChR modulation and to identify potential downstream targets for therapeutic intervention.
Conclusion:
In conclusion, 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione is a potent and selective antagonist of α7 nAChRs that has significant potential for scientific research in the field of neuroscience. Its unique mechanism of action and range of biochemical and physiological effects make it a valuable tool for investigating the role of α7 nAChRs in various physiological and pathological processes. Further research is needed to fully understand the potential therapeutic applications of 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione and to identify new targets for therapeutic intervention.
Synthesis Methods
The synthesis of 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 4-iodoaniline with ethyl acetoacetate to form 1-(4-iodophenyl)-2,5-pyrrolidinedione. This intermediate is then reacted with cyclohexylamine to form 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione. The overall yield of the synthesis is approximately 20%.
Scientific Research Applications
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been extensively used in scientific research to study the role of α7 nAChRs in various physiological and pathological processes. For example, 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been used to investigate the involvement of α7 nAChRs in cognitive function, anxiety, depression, and addiction. 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been used to study the effects of α7 nAChRs in various disease models, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
3-(cyclohexylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFNHAZJYIVXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4937311.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4937328.png)
![(1S*,4S*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4937336.png)


![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4937353.png)

![N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)](/img/structure/B4937369.png)
![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)

![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)